2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This compound features a cyclohexyl group and a pyrazole moiety, contributing to its potential biological significance. Pyrazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly for their anti-inflammatory, analgesic, and antimicrobial properties.
The synthesis and analysis of pyrazole derivatives have been documented in various scientific studies. Research indicates that these compounds can be synthesized through multiple methods, often involving cyclocondensation reactions of hydrazines with carbonyl compounds . The increasing interest in pyrazole derivatives stems from their versatile biological activities and potential applications in drug development.
2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol can be classified as:
The synthesis of 2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or ethanol), and the use of catalysts to enhance yield and selectivity . The optimization of these conditions is crucial for achieving high purity and yield of the target compound.
The molecular formula is , with a molecular weight of approximately 206.29 g/mol. The compound exhibits specific stereochemistry due to the presence of the cyclohexyl group and the hydroxyl functional group.
2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol may participate in various chemical reactions, including:
The reactivity of this compound can be influenced by its steric and electronic properties, which are derived from both the cyclohexyl and pyrazole groups.
The mechanism of action for compounds like 2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol often involves interaction with biological targets such as enzymes or receptors. Pyrazole derivatives generally exhibit their pharmacological effects through:
Research has shown that various pyrazole derivatives exhibit significant biological activities, including anti-inflammatory and analgesic effects, attributed to their ability to interfere with key biochemical pathways.
Key physical properties may include:
Chemical properties include:
Relevant data should be gathered from experimental studies for precise values.
2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol has potential applications in various fields:
Research continues to explore its efficacy and safety profiles in these applications, highlighting its importance in drug discovery and agricultural innovation.
The synthesis of 2-cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol relies critically on regioselective pyrazole ring formation and subsequent functionalization. The Vilsmeier-Haack formylation reaction serves as a cornerstone for generating 1H-pyrazole-4-carbaldehydes with high regiocontrol. This method involves cyclocondensation of acetophenone-derived semicarbazones 2a-d with DMF-POCl₃, yielding 3-phenyl-1H-pyrazole-4-carbaldehydes 3a-d under optimized conditions (65°C, 6 hours) [9]. The C4 aldehyde group provides an essential handle for introducing the ethanolamine side chain via reductive amination.
A critical advancement involves N1-functionalization to modulate electronic properties and bioavailability. As demonstrated in sulfonamide-bearing pyrazoles, sodium hydride-mediated sulfonylation in anhydrous THF (24 hours, room temperature) with benzenesulfonyl chlorides achieves near-quantitative conversion to 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehydes 4a-g [9]. This electron-withdrawing group enhances the electrophilicity of the C4 aldehyde, facilitating nucleophilic addition during downstream steps. The final reductive amination sequence employs NaBH₄ in THF (24 hours) to convert Schiff bases into target ethanolamine derivatives, with yields significantly influenced by the steric bulk of aniline substituents.
Table 1: Synthetic Efficiency of Key Pyrazole Intermediates
Intermediate | Reaction Conditions | Yield (%) | Key Functionalization |
---|---|---|---|
Semicarbazones 2a-d | EtOH/AcONa, reflux, 6h | 75-82% | Ketone protection |
Pyrazole-4-carbaldehydes 3a-d | DMF/POCl₃, 65°C, 6h | 68-74% | Regioselective C4 formylation |
Sulfonylated derivatives 4a-g | NaH/THF, rt, 24h | 89-95% | N1-Sulfonylation |
Ethanolamine products | NaBH₄/THF, rt, 24h | 63-78% | Reductive amination |
The cyclohexyl moiety in 2-cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol serves as a conformationally restrained hydrophobic pharmacophore. Bioactivity studies reveal that equatorial positioning of the cyclohexyl group significantly enhances target engagement compared to axial conformers, as observed in KCa₂.2 potassium channel potentiators [7]. The equatorial orientation reduces steric hindrance, allowing deeper penetration into hydrophobic binding pockets. Introduction of 4-substituents on the cyclohexyl ring further modulates potency: methoxy derivatives (e.g., 2d) exhibit moderate activity (EC₅₀ = 49.72 μM), while polar groups like hydroxy (2a) or amino (2b) abolish activity (EC₅₀ > 100 μM) due to compromised membrane permeability [7].
Pyrazole substitution patterns profoundly influence target selectivity. 3,5-Dimethylpyrazole analogs demonstrate enhanced KCa₂.2/KCa₂.3 subtype selectivity over KCa₂.1, attributed to favorable van der Waals interactions within a hydrophobic subpocket [7]. Conversely, 4-unsubstituted pyrazoles enable N1-directed hydrogen bonding, as evidenced in antiviral derivatives targeting Flaviviridae polymerases. Molecular dynamics simulations indicate that 3-phenyl substitution optimally positions the pendant cyclohexylethanol group for interaction with allosteric sites, explaining its prevalence in bioactive scaffolds [9].
Table 2: SAR of Cyclohexyl and Pyrazole Modifications
Modification | Biological Target | Key Finding | Reference |
---|---|---|---|
Equatorial cyclohexyl | KCa₂.2 channels | 7.4-fold potency increase vs. axial | [7] |
4-Methoxycyclohexyl | KCa₂.2 channels | Moderate activity (EC₅₀ ~50 μM) | [7] |
3,5-Dimethylpyrazole | KCa₂.2/KCa₂.3 | Enhanced subtype selectivity | [7] |
N1-Phenylsulfonyl | RSV/YFV | Improved antiviral potency (EC₅₀ 2-10 μM) | [9] |
3-Phenyl-4-aldehyde | Flaviviridae polymerases | Essential for Schiff base formation | [9] |
Strategic halogenation dramatically enhances the bioactivity of pyrazole-ethanolamine derivatives. Ortho-halogenation on pendant phenyl rings induces a 10-fold potency increase in KCa₂.2 potentiators, as demonstrated by compound 2q (EC₅₀ ~0.7 μM vs. CyPPA's 7.48 μM) [7]. This "ortho effect" originates from halogen bonding with backbone carbonyls and restricted rotation enhancing hydrophobic contacts. Similarly, 3,5-bis(trifluoromethyl)pyrazole derivatives exhibit exceptional SOCE (Store-Operated Calcium Entry) inhibition (IC₅₀ = 25 μM in lymphocytes), attributed to fluorine-mediated membrane partitioning and enhanced binding cavity occupancy [1].
Hydrophobic modifications follow a nonlinear potency relationship. Optimal CLogP values range between 4.0-4.7, as evidenced by benzyl ether derivatives with extended alkyl chains (n=2-3). While phenylpropyl ether 7e shows moderate activity, longer chains (n>3) diminish potency due to entropic penalties of conformational flexibility [1]. Incorporation of p-methoxy groups on benzenesulfonyl moieties in antiviral pyrazoles shifts selectivity from RSV/YFV to BVDV, indicating target-specific hydrophobicity requirements [9].
Table 3: Impact of Halogen and Hydrophobic Substituents
Substituent | Position | Biological Activity | CLogP |
---|---|---|---|
Dichloro | Pyrazole 3,5- | SOCE inhibition (IC₅₀ 25 μM) | 4.32 |
Trifluoromethyl | Pyrazole 3,5- | Enhanced membrane permeability | 5.18 |
2,5-Dichloro | Aniline ring | KCa₂.2 potentiation (EC₅₀ 0.7 μM) | 4.74 |
p-Methoxy | Benzenesulfonyl | BVDV selectivity shift | 3.89 |
Phenylpropyloxy | Cβ chain | Moderate SOCE inhibition | 4.07 |
Isosteric replacement of pyrazole with imidazole or oxazole rings significantly alters pharmacological profiles. Imidazole analogs (e.g., 5a) exhibit comparable KCa₂.2 potentiation (EC₅₀ ≈7 μM) to pyrazole-based CyPPA but suffer from reduced metabolic stability due to cytochrome P450-mediated oxidation of the imidazole C2 position [7]. Oxazole derivatives (6b) display similar potency but diminished KCa₂.2/KCa₂.3 subtype selectivity, attributed to loss of the pyrazole N2 hydrogen bond donor critical for protein conformation selection [7].
In antiviral contexts, imidazole-based scaffolds demonstrate superior activity against BVDV but lose efficacy against YFV, while oxazole replacements generally abolish activity across Flaviviridae. Molecular modeling reveals that pyrazole's balanced σ-hole distribution and dipole moment (2.57 D) optimally orient the cyclohexylethanol moiety in polymerase allosteric sites [9]. Pyridazine ring replacements (e.g., 7) retain KCa₂.2 potency but introduce hERG liability due to enhanced π-cation interactions with potassium channel pore helices [7].
Table 4: Bioactivity Comparison of Isosteric Heterocycles
Heterocycle Core | KCa₂.2 EC₅₀ (μM) | Antiviral Spectrum | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Pyrazole (CyPPA) | 7.48 | YFV/BVDV moderate | 42.3 |
Imidazole (5a) | 7.1 | BVDV selective | 18.7 |
Oxazole (6b) | 8.9 | Inactive | 37.5 |
Pyridazine (7) | 9.2 | Not tested | 29.6 |
1,2,4-Triazole | >100 | Inactive | 51.8 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2